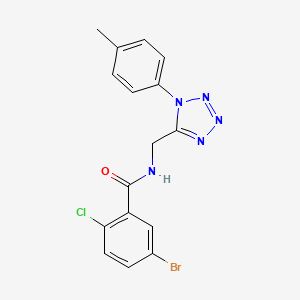
5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide" is a complex organic molecule that likely contains a benzamide moiety, a tetrazole ring, and halogen substituents. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups and structural features have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the reaction of an appropriate benzoic acid with an amine. For instance, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, yielding a 92% yield . Similarly, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was carried out using an efficient synthetic methodology, exploiting the reactivity of the cyanomethylene functionality . These examples suggest that the target compound could be synthesized through a halogenation reaction followed by amide bond formation with an appropriate tetrazole derivative.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction analysis . The crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, for example, was determined to crystallize in the monoclinic system with specific cell parameters . Theoretical calculations, including DFT, can also provide insights into the electronic structure and stability of these compounds .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often serving as intermediates for the synthesis of more complex molecules. The reactivity of the cyanomethylene group in 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was exploited to construct new heterocycles with insecticidal activity . Schiff base formation is another common reaction, as seen in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen atoms and other substituents can affect properties such as solubility, melting point, and reactivity. The supramolecular packing of these compounds often involves hydrogen bonding and halogen interactions, which can influence their solid-state properties . Biological activities, such as antifungal, antibacterial, and anticancer properties, have been reported for some benzamide derivatives, indicating their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Analgesic Activity : Chloro and bromo substituted tetrazoles, similar in structure to 5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, have been synthesized and tested for analgesic activity. Compound 5b, with a bromine substitution, showed significant analgesic activity comparable to phenylbutazone and indometacin (Bachar & Lahiri, 2004).
Antipsychotic Properties : Benzamides with substitutions similar to 5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide have been studied for their antipsychotic properties. These compounds showed potent inhibition of [3H]spiperone binding in rat striatal membranes, indicating potential antipsychotic effects (Högberg et al., 1990).
CNS Depressants and Anticonvulsants : Compounds with benzyl or p-tolyl groups and bromo/chloro substitutions have been identified as potential CNS depressants and anticonvulsants (Shyam & Tiwari, 1977).
Antimicrobial Activity : A study on derivatives of benzofuran and pyrazole, which share structural similarities with the compound , demonstrated in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli (Idrees et al., 2020).
Synthesis and Structural Analysis : Research has been conducted on the synthesis and X-ray structure characterization of antipyrine derivatives with bromo and chloro substitutions. These studies provide insights into molecular interactions and potential pharmaceutical applications (Saeed et al., 2020).
Anticancer and Antifungal Properties : Tetrazolylmethyl quinolines, which are structurally related to the compound , have been synthesized and analyzed for anticancer and antifungal activities. Some of these compounds showed high growth inhibition against specific cancer cell lines (Shaikh et al., 2017).
Corrosion Inhibition : Benzamide derivatives, including those with tetrazole groups, have been synthesized and studied for their potential as corrosion inhibitors in acidic media (Aouine et al., 2011).
Crystal Structure Characterization : The crystal structure of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been studied, providing valuable information on molecular arrangement and potential applications (Anuradha et al., 2014).
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O/c1-10-2-5-12(6-3-10)23-15(20-21-22-23)9-19-16(24)13-8-11(17)4-7-14(13)18/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNNNVPRSNIKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



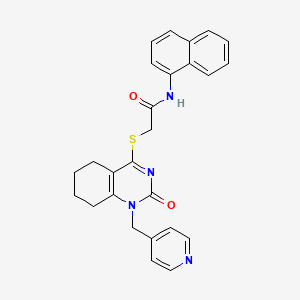
![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)
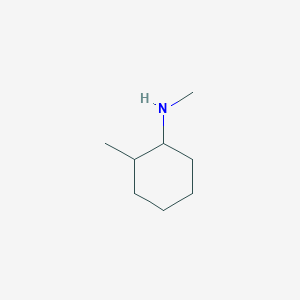
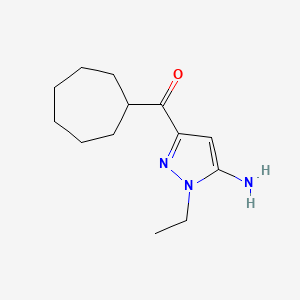

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2528234.png)
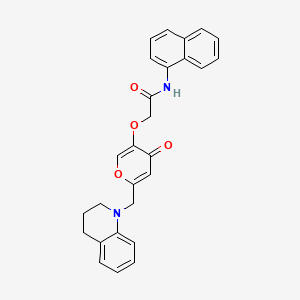
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)
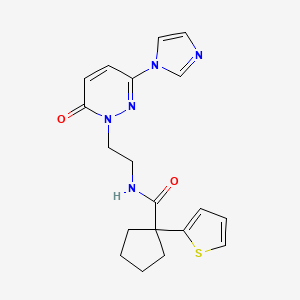
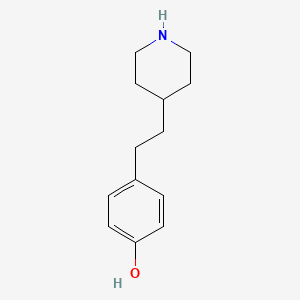
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/no-structure.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)